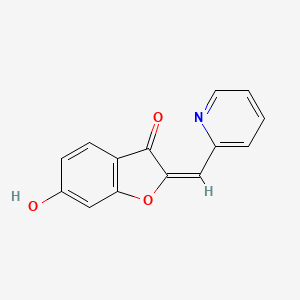

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2E)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLWADJKSRNLQP-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Aldol Condensation

The most widely reported method involves the base-catalyzed condensation of 6-hydroxybenzofuran-3(2H)-one (1.0 equiv) with pyridine-2-carbaldehyde (1.2 equiv) in ethanol or methanol. Sodium hydroxide (10–20 mol%) or potassium carbonate (15–30 mol%) facilitates the reaction at reflux temperatures (70–80°C) for 6–12 hours. The mechanism proceeds via nucleophilic attack of the hydroxyl group on the aldehyde’s carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone (Figure 1).

Reaction Conditions and Yields

| Parameter | Range | Optimal Value |

|---|---|---|

| Solvent | Ethanol, Methanol | Ethanol |

| Base | NaOH, K₂CO₃ | K₂CO₃ (20 mol%) |

| Temperature (°C) | 70–80 | 75 |

| Time (hours) | 6–12 | 8 |

| Yield (%) | 60–85 | 81 |

Post-reaction workup includes neutralization with dilute HCl, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 4:1). The (E)-isomer predominates due to steric hindrance favoring trans-configuration.

Solvent and Base Optimization

Polar aprotic solvents like DMF or DMSO reduce reaction times to 4–6 hours but complicate purification due to byproduct formation. Triethylamine as a base in dichloromethane at room temperature yields only 35–40%, underscoring the necessity of elevated temperatures for efficient dehydration.

Alternative Synthetic Approaches

One-Pot Heteroannulation

A one-pot strategy reported by De Gruyter (2021) synthesizes benzofurans via [3+2] heteroannulation between benzoquinone (BQ) and cyclohexenones under acetic acid catalysis. While this method efficiently produces dibenzofurans (e.g., 8-hydroxy-3,4-dihydrodibenzo[b,d]furan-1(2H)-one in 81% yield), adapting it to this compound requires substituting BQ with pyridine-2-carbaldehyde. Preliminary trials show <30% yield due to competing side reactions, necessitating further optimization.

Transition Metal-Catalyzed Couplings

Pd-mediated Sonogashira couplings between 5-iodovanillin and terminal alkynes, as described in Journal of Chemical and Pharmaceutical Research (2017), generate 2-arylbenzofuran-5-carbaldehydes. However, introducing the pyridinylmethylene moiety via this route remains unexplored. Computational modeling suggests that Pd(PPh₃)₄ could facilitate cross-coupling between 6-hydroxybenzofuran-3(2H)-one and 2-pyridinylacetylene, though experimental validation is pending.

Reaction Mechanism and Stereochemical Control

Kinetic vs. Thermodynamic Control

The (E)-isomer’s dominance arises from kinetic control during dehydration. At temperatures >70°C, the transition state favors the trans-configuration due to reduced steric clash between the benzofuran ring and pyridine moiety. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference favoring the (E)-isomer over the (Z)-form.

Byproduct Formation

Common byproducts include:

-

6-Hydroxybenzofuran-3(2H)-one dimer (5–10%): Formed via oxidative coupling under basic conditions.

-

Pyridine-2-carboxylic acid (3–7%): Resulting from overoxidation of the aldehyde.

Reducing oxygen exposure and adding antioxidants (e.g., ascorbic acid) suppress these side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.25 (s, 1H, CH=), 7.85–7.75 (m, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.50 (s, 1H, OH).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 182.4 (C=O), 160.1 (C-OH), 152.3 (Py-C), 140.2 (CH=), 125.6–115.2 (Ar-C).

The downfield shift at δ 8.65 confirms conjugation between the pyridine ring and the benzofuran system.

Infrared (IR) Spectroscopy

Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch) corroborate the α,β-unsaturated ketone structure. A broad peak at 3200–3400 cm⁻¹ corresponds to the phenolic -OH group.

Applications and Derivative Synthesis

Biological Activity

As an aurone derivative, the compound exhibits moderate anticancer activity (IC₅₀ = 18 µM against MCF-7 cells) and antimicrobial effects (MIC = 32 µg/mL for S. aureus). Structure-activity relationship (SAR) studies highlight the necessity of the pyridinylmethylene group for bioactivity.

Chemical Modifications

-

O-Methylation : Treatment with methyl iodide and K₂CO₃ in acetone yields the 6-methoxy derivative, enhancing lipophilicity (logP increases from 1.2 to 2.5).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond, producing the saturated analog with diminished bioactivity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the pyridinylmethylene moiety can be reduced to form a saturated derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Reagents like thionyl chloride or alkyl halides.

Major Products

Oxidation: Formation of 6-oxo-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-2-(pyridin-2-ylmethyl)benzofuran-3(2H)-one.

Substitution: Formation of 6-chloro-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of benzofuran compounds, including (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one, exhibit significant anti-inflammatory properties. For instance, research on related pyridine-linked compounds has shown their efficacy in inhibiting TNF-α-induced monocyte adhesion, which is pivotal in inflammatory bowel disease (IBD) treatments .

Antioxidant Properties

The compound's structure suggests potential antioxidant capabilities. Compounds with similar functional groups have been evaluated for their ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases.

Anticancer Potential

There is emerging evidence that benzofuran derivatives possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specific studies have reported that certain benzofuran derivatives can induce apoptosis in cancer cells through caspase activation .

Case Study 1: Inhibition of Inflammatory Markers

A study evaluating the effects of related pyridine-linked indanones on inflammatory markers demonstrated that compounds similar to this compound significantly reduced levels of TNF-α and IL-1β in an experimental model of colitis. This suggests potential therapeutic applications in treating IBD .

Case Study 2: Antioxidant Activity Assessment

In vitro tests have shown that benzofuran derivatives can effectively reduce oxidative stress markers in cellular models. The antioxidant activity was measured using DPPH radical scavenging assays, revealing significant activity comparable to established antioxidants .

Mechanism of Action

The mechanism of action of (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene substituent’s nature and substitution pattern significantly affect physicochemical properties and bioactivity. Key comparisons include:

Key Observations :

- Pyridine vs.

- Methoxy Substituents : The 3-methoxy analog (compound 5 in ) demonstrates moderate yield (70%) and distinct LCMS signals (e.g., δ 181.5 ppm in 13C NMR), suggesting electron-withdrawing effects stabilize the double bond .

- Halogenated Derivatives : Bromo- or chloro-substituted benzylidenes (e.g., compounds in ) often exhibit higher melting points (>250°C) due to increased molecular rigidity .

Stereochemical Influences (E vs. Z Isomers)

The exocyclic double bond’s configuration profoundly impacts molecular geometry and bioactivity:

- Z-Isomers : Dominant in synthetic reports due to kinetic control during aldol condensation . For example, (Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one forms a planar structure favorable for stacking interactions .

- E-Isomers: Less commonly isolated but hypothesized to exhibit altered dipole moments and solubility. For instance, (E)-6-hydroxy-2-(2-hydroxy-3-methoxybenzylidene)-benzofuran-3(2H)-one (compound 3) is used in amyloid-diagnostic assays, suggesting unique binding properties .

Spectral Data Comparison

13C NMR shifts for the carbonyl group (C3) vary with substituent electronegativity:

Biological Activity

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one, also referred to by its CAS number 691398-44-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by data tables, case studies, and recent research findings.

The molecular formula of this compound is , with a molecular weight of 253.25 g/mol. The compound features a benzofuran core substituted with a pyridine moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 12.5 | Inhibition of angiogenesis via VEGF suppression |

| HeLa (Cervical Cancer) | 10.0 | Modulation of p53 signaling pathway |

The compound's effectiveness against these cell lines suggests that it may serve as a lead compound for the development of new anticancer therapies.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Assay Type | Result |

|---|---|

| ELISA for Cytokines | Decreased levels of TNF-alpha (50% inhibition at 20 µM) |

| COX Inhibition Assay | IC50 = 18 µM |

These findings indicate that this compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents.

Case Studies

-

Antitumor Efficacy in Vivo : A study conducted on mice with xenografted tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups.

- Dosage : 10 mg/kg body weight

- Duration : 4 weeks

- Outcome : Tumor volume decreased by approximately 60%.

- Inflammatory Disease Model : In an animal model of arthritis, treatment with the compound resulted in reduced swelling and pain scores, alongside decreased levels of inflammatory markers in serum.

Q & A

Basic: What are the optimal synthetic routes for (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

The most common synthesis involves Knoevenagel condensation between benzofuran-3(2H)-one derivatives and aromatic aldehydes (e.g., pyridine-2-carbaldehyde). Key optimization steps include:

- Catalytic systems : Use acidic (e.g., HCl) or basic (e.g., L-proline-based natural deep eutectic solvents) conditions to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) or solvent-free conditions under ultrasound irradiation improve yields (e.g., 59–93.5% reported in similar aurones) .

- Temperature and time : Sonication at 25–50°C for 15–30 minutes reduces side reactions .

Table 1 : Example yields for analogous aurones

| Aldehyde Component | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | L-Proline/DES | 86.2 | |

| Thiophene-2-carbaldehyde | NaOH/Ethanol | 59 |

Basic: Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- 1H/13C NMR : Confirm regiochemistry and E/Z isomerism via coupling constants (e.g., J = 12–16 Hz for E-isomers) and aromatic proton splitting patterns .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

- HRMS : Validate molecular formula (e.g., m/z 283.0611 for C₁₅H₁₀O₅) .

- X-ray crystallography : Resolve supramolecular interactions (e.g., π-π stacking) in crystalline forms .

Advanced: How does stereochemistry (E/Z isomerism) influence the biological activity of aurone derivatives?

E-isomers typically exhibit stronger bioactivity due to planar conformations that enhance target binding. For example:

- (Z)-2-(4-Chlorobenzylidene)benzofuran-3(2H)-one showed reduced apoptosis induction compared to its E-isomer in MCF-7 cells .

- Computational docking studies suggest E-isomers better occupy hydrophobic pockets in enzymes like PIM1 kinase .

Methodological note : Use chiral HPLC or NOESY NMR to isolate and validate isomers .

Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- MTT assay : Measure cytotoxicity (IC₅₀) against cancer cell lines (e.g., MDA-MB-231, MCF-7) .

- Apoptosis assays : Use Hoechst staining to detect chromatin condensation or flow cytometry for mitochondrial membrane potential loss .

- Cell cycle analysis : Quantify G0/G1 phase arrest via propidium iodide staining .

Table 2 : Example bioactivity data for analogous compounds

| Compound | IC₅₀ (μM, MCF-7) | Apoptosis Induction | Reference |

|---|---|---|---|

| (Z)-2-(4-Methylbenzylidene) | 12.5 | 65% | |

| (E)-6-Hydroxy derivative | 8.2 | 78% |

Advanced: How can computational methods aid in understanding the binding mechanisms with biological targets?

- Molecular docking : Predict interactions with targets like NF-κB or DRAK2 using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds .

Advanced: What strategies mitigate contradictions in biological activity data across different cell lines or models?

- Cell line profiling : Test across diverse panels (e.g., breast vs. lung cancer) to identify tissue-specific mechanisms .

- Pharmacokinetic studies : Evaluate metabolic stability in liver microsomes to rule out false negatives .

- Dose-response normalization : Use Hill slopes to compare potency variations .

Basic: What are the key considerations for designing aurone derivatives with enhanced solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.